4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 2-hydroxy group and a 2,5-dimethylpyrrole ring at the 4-position. This structure confers unique physicochemical properties, such as dual reactivity from the carboxylic acid and phenolic hydroxyl groups, as well as aromatic interactions via the pyrrole moiety. The compound has been explored as a building block in medicinal chemistry, particularly for enzyme inhibition and receptor modulation .
Notably, initial studies misidentified the compound as a specific inhibitor of EphA2, a receptor involved in fungal β-glucan recognition. However, subsequent corrections clarified that the active compound was a derivative with broader enzymatic inhibition profiles, including off-target effects . Despite this, its role in EphA2-related research was validated through siRNA and knockout models, underscoring its utility in biological studies .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCNXGAKFXIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953413 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-93-8 | |
| Record name | NSC727423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method is the reaction of 2,5-dimethylpyrrole with 2-hydroxybenzoic acid under acidic conditions, which facilitates the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of reactive functional groups allows for various chemical modifications:
- Building Block for Dyes : The substitution pattern on the pyrrole ring can influence the color and stability of organic dyes, making it suitable for applications in textiles and coatings .
- Precursor for Novel Materials : Its functional groups enable the design of materials with specific optical or electronic properties, which are valuable in developing advanced polymers and nanomaterials .
Biochemistry
In biochemistry, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has shown potential as an EphA receptor antagonist , which is significant in the study of cell signaling pathways:
- Inhibition Studies : Research indicates that this compound can inhibit ephrin-A5 induced phosphorylation of EphA receptors in neuronal cultures, demonstrating its role as a modulator in neurobiology .
- Neuroprotective Effects : It has been shown to prevent growth cone collapse in neuronal cells, suggesting potential applications in neuroprotection and regeneration strategies following injury .
Material Science
The compound's unique structure lends itself to various applications in material science:
- Optical Materials : The ability to modify its chemical structure allows for the development of materials with tailored optical properties. This is particularly relevant in the creation of sensors and light-emitting devices .
- Polymer Additives : It can be utilized as an additive to enhance the properties of polymers, improving their thermal stability and mechanical strength.
Case Study 1: EphA Antagonism
In a study conducted by Noberini et al. (2008), this compound was tested for its efficacy against EphA receptor phosphorylation. Results showed that it significantly inhibited ephrin-A5-induced phosphorylation without cytotoxic effects at concentrations up to 400 µM, highlighting its potential as a therapeutic agent in conditions where EphA signaling is dysregulated .
Case Study 2: Dye Synthesis
Research into the synthesis of novel dyes has demonstrated that derivatives of this compound can yield vibrant colors with enhanced stability when incorporated into textile applications. The specific substitution on the pyrrole ring was found to affect both hue and lightfastness, making it an attractive candidate for further development in dye chemistry .
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Enzyme Inhibition and Specificity
- Parent Compound : Demonstrates moderate inhibition of dual specificity protein phosphatase 3 (Ki = 12,800.0) but lacks selectivity due to off-target effects on unrelated enzymes .
- Derivative 3e: Shows enhanced specificity for protein tyrosine phosphatases (PTP1B and TCPTP) via computational docking, attributed to hydrophobic interactions from the cyclopropylamino group .
- Hydrazide Derivatives : Exhibit potent antibacterial activity, with MIC values 30–130 times lower than controls, likely due to improved membrane penetration from acetyl substituents .
Structure-Activity Relationship (SAR) Insights
- Position of Substituents : The 2-hydroxy group in the parent compound enhances hydrogen bonding in enzyme active sites but reduces metabolic stability compared to 4-hydroxy isomers .
- Pyrrole Methyl Groups : The 2,5-dimethyl configuration on the pyrrole ring is critical for aromatic stacking but may contribute to off-target effects in kinase assays .
- Hydrazide Linkers : Introduce conformational flexibility, improving binding to bacterial targets but increasing synthetic complexity .
Biological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, commonly referred to as ML040, is a compound that has garnered attention for its potential biological activities, particularly in the context of monoclonal antibody (mAb) production and its interaction with specific biochemical pathways. This article delves into the compound's biological activity, mechanisms of action, and its implications in scientific research and medicine.
- IUPAC Name : this compound
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 5987-00-8
The primary biological activity of ML040 is attributed to its role as an EphA4 receptor antagonist , which is crucial for nervous system repair processes. It has been shown to modulate various biological pathways by influencing cell growth and metabolism.
Target Interaction
ML040 interacts with recombinant Chinese hamster ovary (CHO) cells, enhancing monoclonal antibody production through the following mechanisms:
- Inhibition of Cell Growth : The compound suppresses cell proliferation, allowing for increased productivity in antibody synthesis.
- Enhanced Glucose Uptake : It increases the cell-specific glucose uptake rate, which is essential for energy production during mAb production.
- ATP Production : The compound boosts intracellular adenosine triphosphate (ATP) levels, further supporting cellular activities necessary for high-yield antibody production .
Biochemical Pathways Affected
ML040 has been observed to affect several key biochemical pathways:
- Dihydrofolate Reductase (DHFR) : The compound exhibits inhibitory activity against DHFR, an enzyme critical for nucleotide synthesis and thus vital for cell proliferation.
- Enoyl ACP Reductase : It also influences this enzyme involved in fatty acid biosynthesis, which may impact membrane integrity and cellular metabolism .
Case Studies
-
Monoclonal Antibody Production :
- In a controlled study using CHO cells, ML040 was found to increase mAb production by approximately 1.5-fold compared to control conditions. The final concentration reached 1,098 mg/L under ML040 treatment, demonstrating significant enhancement in productivity while maintaining cell viability .
- The study also noted that the compound affected the N-glycan profile of antibodies, which is crucial for their therapeutic efficacy and stability.
-
Structure-Activity Relationship (SAR) :
- Research indicated that the 2,5-dimethylpyrrole structure within ML040 was particularly effective in enhancing cell-specific productivity. Comparisons with other derivatives revealed that this component significantly outperformed others in terms of increasing mAb yields without compromising cell health .
Data Summary
| Parameter | Control Condition | ML040 Condition |
|---|---|---|
| Final mAb Concentration (mg/L) | 732 | 1,098 |
| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |
| Viability (%) | Decreased after day 8 | Maintained until day 12 |
Q & A
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps), vibrational frequencies, and electrostatic potential surfaces, aiding in understanding charge distribution and reactive sites . For example, studies on analogous pyrrole derivatives use B3LYP/6-311++G(d,p) basis sets to model intramolecular hydrogen bonding .
- Molecular Docking : Evaluates binding affinities to biological targets (e.g., bacterial enzymes or fungal proteins). Surflex-Dock or AutoDock tools can predict interactions, such as hydrogen bonding with active-site residues, guiding SAR optimization .
How do substituents on the benzoic acid core influence biological activity, and how are structure-activity relationships (SAR) analyzed?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2 at the para position) enhance antimicrobial activity by increasing electrophilicity, while electron-donating groups (e.g., -OCH3) may reduce efficacy. For instance, 4-nitrophenylacetyl derivatives show higher antifungal activity compared to methoxy-substituted analogs .
- Methodological SAR Analysis :
- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Data normalization : Activity scores are compared against control drugs (e.g., fluconazole) to address batch-to-batch variability .
- Statistical modeling : Multivariate regression correlates substituent properties (Hammett σ, logP) with bioactivity .
What chromatographic methods ensure purity and stability during analytical profiling?
Q. Advanced
- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients resolve impurities. For example, related benzoic acid analogs are analyzed using 2.0 µL injection volumes and UV detection at 254 nm .
- Stability Studies : Accelerated degradation under acidic/alkaline conditions identifies labile functional groups (e.g., hydrolysis of ester or hydrazide moieties) .
How is this compound utilized in pharmacological or bioconjugation studies?
Q. Advanced
- Drug Discovery : Derivatives are screened in chemical libraries for antimicrobial, anticancer, or anti-inflammatory activity. For example, hydrazide analogs exhibit IC50 values in the µM range against M. tuberculosis .
- Bioconjugation : The 2-hydroxy group can be functionalized for coupling with biomolecules (e.g., activated as a succinimidyl ester for protein crosslinking). Related maleimido benzoic acid derivatives are established crosslinkers in antibody-drug conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
